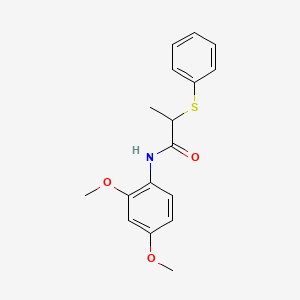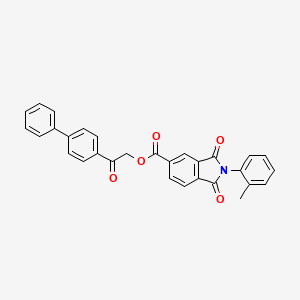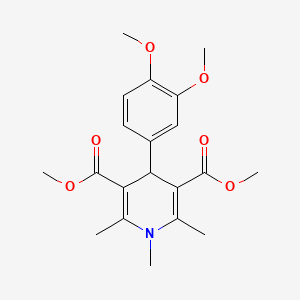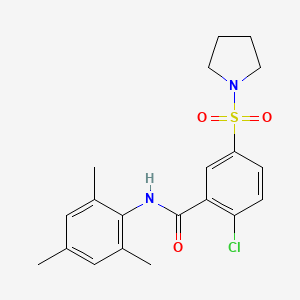
N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the class of N-benzylphenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity among drug users due to its potent psychedelic effects. However, its use has been associated with severe adverse effects, including fatalities.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide involves the activation of serotonin receptors, particularly the 5-HT2A receptor. This activation leads to the alteration of sensory perception, cognition, and emotion, resulting in the psychedelic effects associated with the drug. The exact mechanism by which N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide produces its effects is not fully understood, but it is believed to involve the modulation of glutamate and dopamine signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide are similar to those of other hallucinogens. The drug alters sensory perception, cognition, and emotion, leading to visual and auditory hallucinations, altered sense of time and space, and changes in mood and thought patterns. It also affects the autonomic nervous system, leading to changes in heart rate, blood pressure, and body temperature. In high doses, N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide can cause seizures, respiratory depression, and even death.
实验室实验的优点和局限性
One advantage of using N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide in lab experiments is its potent psychedelic effects, which can be used to study the mechanisms underlying the effects of hallucinogens. However, the use of N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide is associated with significant health risks, including toxicity and fatalities. It is also a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes.
未来方向
Future research on N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide should focus on elucidating its mechanism of action and the long-term effects of its use. Studies should also investigate the potential therapeutic uses of the drug, particularly in the treatment of mental health disorders such as depression and anxiety. Additionally, researchers should explore alternative synthetic routes for the production of N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide that are safer and more efficient than the current method.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide is a potent hallucinogenic drug that has gained popularity among drug users. Its use is associated with severe adverse effects, including fatalities. However, it has also been used in scientific research to study the effects of hallucinogens on the central nervous system. Future research should focus on elucidating the mechanism of action of N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide and exploring its potential therapeutic uses.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide involves the reaction of 2C-I with 2-thiophenyl-ethylamine to form N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide. The reaction is catalyzed by palladium on carbon and requires careful handling due to the high toxicity of the reagents involved. The purity of the final product is crucial, as impurities can lead to adverse effects.
科学研究应用
N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide has been used in scientific research to study its effects on the central nervous system. It has been found to bind to serotonin receptors, particularly the 5-HT2A receptor, which is responsible for mediating the psychedelic effects of hallucinogens. Studies have also shown that N-(2,4-dimethoxyphenyl)-2-(phenylthio)propanamide has a high affinity for the 5-HT2A receptor, making it a potent hallucinogen.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-12(22-14-7-5-4-6-8-14)17(19)18-15-10-9-13(20-2)11-16(15)21-3/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVXGBHQQZWNRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(phenylsulfanyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5208415.png)


![1,3-dioxo-2-[4-(4-phenyl-2-quinazolinyl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5208425.png)

![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208439.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208441.png)

![1-[(4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}phenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5208463.png)

![N-(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5208479.png)

![5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B5208483.png)
